JTV 519 fumarate is derived from the benzothiazepine class of compounds. Its synthesis and biological activity have been documented in several studies, highlighting its interaction with calcium handling mechanisms within cardiac cells. The compound is classified under the following categories:
The synthesis of JTV 519 fumarate involves multiple steps to create the complex benzothiazepine structure. The detailed synthesis process includes:
Technical details regarding specific reagents, reaction conditions, and yields are often proprietary or found in specialized literature.
JTV 519 fumarate primarily participates in biochemical interactions rather than traditional chemical reactions. Its key interactions include:
In vitro studies have demonstrated that JTV 519 fumarate effectively decreases the open probability of RyR2 channels, leading to reduced intracellular calcium leakage during diastole .
The mechanism of action for JTV 519 fumarate revolves around its ability to stabilize RyR2 in a closed conformation. This stabilization prevents excessive calcium release into the cytosol during diastole, which is critical for maintaining normal cardiac function. Key processes include:
Research indicates that this compound can effectively modulate calcium handling dynamics in cardiomyocytes, making it a promising candidate for treating cardiac dysfunctions.
These properties are essential for researchers utilizing JTV 519 fumarate in laboratory settings .
JTV 519 fumarate has several potential scientific applications:
Current research continues to explore its efficacy and safety profile through various preclinical studies .
JTV 519 (K201) is a 1,4-benzothiazepine derivative with a molecular formula of C₂₅H₃₂N₂O₂S for its free base form, exhibiting a molecular weight of 424.60 g/mol [2] [7]. The fumarate salt form (JTV 519 fumarate) incorporates a fumaric acid counterion, resulting in the formula C₂₅H₃₂N₂O₂S·C₄H₄O₄ and a higher molecular weight of 540.67 g/mol [1] [4] [8]. A hemifumarate variant (C₂₅H₃₂N₂O₂S·½C₄H₄O₄) with a molecular weight of 482.64 g/mol is also commercially available [3] [10].
The free base and salt forms share identical biological activity but differ significantly in physicochemical properties:
Table 1: Comparative Properties of JTV 519 Forms
Property | Free Base | Fumarate Salt | Hemifumarate |
---|---|---|---|
Molecular Weight | 424.60 g/mol [2] | 540.67 g/mol [1] | 482.64 g/mol [3] |
Solubility (DMSO) | Not specified | 100 mM (54.07 mg/mL) [1] | 207.19 mM (100 mg/mL) [3] |
Stability | Lower hygroscopicity | Enhanced crystallinity | Intermediate properties |
Storage | Room temperature | +4°C [1] [8] | -20°C [3] |
The fumarate salt exhibits superior aqueous solubility and crystalline stability, making it preferable for experimental formulations requiring precise dosing. The free base may be utilized in lipid-based assay systems where solubility is less constrained [2] [5].
JTV 519 fumarate contains a benzothiazepine core with a methoxy-substituted aromatic ring and a benzylpiperidine moiety connected via a propanone linker. The free base structure features a tertiary amine and ketone group, enabling salt formation with fumaric acid at the amine site [7] [9]. Crystallographic data is limited in public sources, but the molecule’s stereochemistry arises from:
The molecule shares structural homology with diltiazem (a calcium channel blocker) but differs in its side chain, which facilitates its unique interaction with ryanodine receptors [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: